molecular formula C12H11NO3 B12670669 1,7-Naphthalenediol, 1-(methylcarbamate) CAS No. 32263-67-5

1,7-Naphthalenediol, 1-(methylcarbamate)

Cat. No.: B12670669
CAS No.: 32263-67-5
M. Wt: 217.22 g/mol
InChI Key: MWFPJXFGVRYNGZ-UHFFFAOYSA-N
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Description

1,7-Naphthalenediol, 1-(methylcarbamate) is an organic compound with the molecular formula C12H11NO3. It is a derivative of naphthalene, featuring two hydroxyl groups at positions 1 and 7, and a methylcarbamate group at position 1. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Naphthalenediol, 1-(methylcarbamate) typically involves the following steps:

    Starting Material: The synthesis begins with 1,7-naphthalenediol.

    Carbamoylation: The hydroxyl group at position 1 is reacted with methyl isocyanate under controlled conditions to form the methylcarbamate group. This reaction is usually carried out in the presence of a catalyst such as a tertiary amine or a metal salt.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure 1,7-Naphthalenediol, 1-(methylcarbamate).

Industrial Production Methods

In an industrial setting, the production of 1,7-Naphthalenediol, 1-(methylcarbamate) follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 1,7-naphthalenediol are reacted with methyl isocyanate in industrial reactors.

    Catalysis: Industrial catalysts are used to enhance the reaction rate and yield.

    Purification: The product is purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthalenediol, 1-(methylcarbamate) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

1,7-Naphthalenediol, 1-(methylcarbamate) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,7-Naphthalenediol, 1-(methylcarbamate) involves its interaction with specific molecular targets. The hydroxyl groups and the methylcarbamate group can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1,7-Naphthalenediol, 1-(methylcarbamate) can be compared with other similar compounds such as:

    1,5-Naphthalenediol: Lacks the methylcarbamate group and has different reactivity and applications.

    1,8-Naphthalenediol: Similar structure but different positions of hydroxyl groups, leading to different chemical properties.

    2,7-Naphthalenediol: Another isomer with different reactivity and applications.

The uniqueness of 1,7-Naphthalenediol, 1-(methylcarbamate) lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

32263-67-5

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(7-hydroxynaphthalen-1-yl) N-methylcarbamate

InChI

InChI=1S/C12H11NO3/c1-13-12(15)16-11-4-2-3-8-5-6-9(14)7-10(8)11/h2-7,14H,1H3,(H,13,15)

InChI Key

MWFPJXFGVRYNGZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC2=C1C=C(C=C2)O

Origin of Product

United States

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